Boc-D-Arg(Tos)-OH
CAS No.: 61315-61-5
VCID: VC21539430
Molecular Formula: C18H28N4O6S
Molecular Weight: 428.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
Boc-D-Arg(Tos)-OH, also known as N(Alpha)-Boc-N(Omega)-Tosyl-D-Arginine, is a derivative of the amino acid arginine. It features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a tosyl (Tos) group on the side chain. This compound is crucial in peptide synthesis due to its enhanced stability and selective reactivity. Applications in Peptide SynthesisBoc-D-Arg(Tos)-OH is primarily used in peptide synthesis as a protecting group. The Boc group protects the amino function, while the tosyl group protects the guanidino function of arginine, preventing unwanted side reactions during synthesis.
Chemical Stability
Research FindingsResearch on Boc-D-Arg(Tos)-OH and similar compounds highlights their importance in peptide synthesis and potential applications in pharmaceuticals. The tosyl group's role in protecting the guanidino function of arginine is critical for efficient peptide synthesis, allowing for selective reactions without interference from other functional groups. Comparison with Other Derivatives
Patents and LiteratureBoc-D-Arg(Tos)-OH is referenced in various patents related to peptide synthesis and pharmaceutical applications. The compound's structure and properties make it a valuable component in the development of peptide-based drugs. Patent Information |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 61315-61-5 | ||||||||||||
Product Name | Boc-D-Arg(Tos)-OH | ||||||||||||
Molecular Formula | C18H28N4O6S | ||||||||||||
Molecular Weight | 428.5 g/mol | ||||||||||||
IUPAC Name | (2R)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | ||||||||||||
Standard InChI | InChI=1S/C18H28N4O6S/c1-12-7-9-13(10-8-12)29(26,27)22-16(19)20-11-5-6-14(15(23)24)21-17(25)28-18(2,3)4/h7-10,14H,5-6,11H2,1-4H3,(H,21,25)(H,23,24)(H3,19,20,22)/t14-/m1/s1 | ||||||||||||
Standard InChIKey | XBQADBXCNQPHHY-LLVKDONJSA-N | ||||||||||||
Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)N | ||||||||||||
SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N | ||||||||||||
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N | ||||||||||||
Synonyms | 61280-75-9;Boc-4-nitro-D-phenylalanine;Boc-D-Phe(4-NO2)-OH;Boc-D-4-Nitrophe;(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoicacid;N-(tert-Butoxycarbonyl)-4-nitro-D-phenylalanine;Boc-D-4-NO2-Phe-OH;(2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-nitrophenyl)propanoicacid;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoicacid;AmbotzBAA1374;AC1MBSH1;Boc-4-Nitro-D-Phe-OH;Boc-D-4-Nitrophenylalanine;KSC912A1P;15174_ALDRICH;SCHEMBL441283;N-Boc-4-nitro-D-phenylalanine;15174_FLUKA;CTK8B2017;MolPort-001-758-464;ACT10874;ZINC2545121;ANW-33751;CB-743;KM0487 | ||||||||||||
PubChem Compound | 12889151 | ||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume